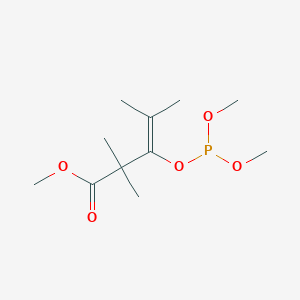
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate: is a chemical compound characterized by its unique structure, which includes a phosphanyloxy group and a trimethylpent-3-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate typically involves the reaction of 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: The phosphanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonate derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphanyloxy compounds.
Applications De Recherche Scientifique
Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphanyloxy group plays a crucial role in its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation processes, which are essential in various biochemical reactions.
Comparaison Avec Des Composés Similaires
- Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoic acid
- Ethyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
- Propyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate
Comparison: Methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its analogs, this compound exhibits distinct properties that make it suitable for particular applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
14261-54-2 |
|---|---|
Formule moléculaire |
C11H21O5P |
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
methyl 3-dimethoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C11H21O5P/c1-8(2)9(16-17(14-6)15-7)11(3,4)10(12)13-5/h1-7H3 |
Clé InChI |
ALYFPOBFLRCMTB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(C)(C)C(=O)OC)OP(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)


![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)





![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)

